Comparative HSP90-Dependent Anti-HIV Activity Within the 2-Isoxazol-3-yl-Acetamide Series
Within a published series of fifteen 2-isoxazol-3-yl-acetamide analogues (2a–o), compound 2l (structurally related to the target compound) demonstrated a high therapeutic index with highly conserved anti-HIV activity, attributed to binding the N-terminal ATP-binding pocket of HSP90 and inhibiting HIV-1 transcription in an HSP90-dependent manner [1]. By class-level inference, the target compound's 4-fluorophenyl substitution pattern is positioned within the SAR landscape that governs this anti-HIV activity, differentiating it from analogues such as 2a–o that exhibit variable potency and cytotoxicity.
| Evidence Dimension | Anti-HIV activity and therapeutic index |
|---|---|
| Target Compound Data | Not directly reported; positioned within the 2-isoxazol-3-yl-acetamide analogue series. |
| Comparator Or Baseline | Compound 2l: high therapeutic index with conserved anti-HIV activity; other series members (2a–o) show variable potency and cytotoxicity. |
| Quantified Difference | Not quantifiable for the target compound; series-level differentiation based on substitution pattern. |
| Conditions | In vitro anti-HIV activity and cytotoxicity assays in TZM-bl cells; HSP90 binding assay. |
Why This Matters
Establishes that the 2-isoxazol-3-yl-acetamide core is a validated antiviral pharmacophore, and that the specific 4-fluorophenyl substitution of the target compound likely confers distinct biological properties compared to other series members, guiding procurement for antiviral research programs.
- [1] Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. ScienceOpen Abstract. View Source
